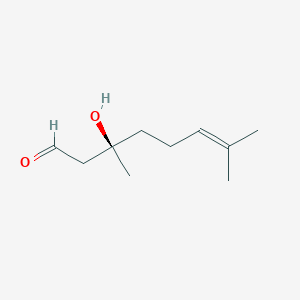![molecular formula C16H18O4 B12579427 Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- CAS No. 637752-26-2](/img/structure/B12579427.png)
Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-: is a chemical compound with a benzene ring substituted with two 2-(2-propynyloxy)ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- typically involves the reaction of benzene derivatives with propargyl alcohol derivatives under specific conditions. The reaction often requires the presence of a base to deprotonate the alcohol, facilitating the nucleophilic attack on the benzene ring. Common bases used include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the alkyne groups to alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as bromine (Br2) or nitric acid (HNO3) to form brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Br2, HNO3, Lewis acids like AlCl3 as catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties, such as polymers and liquid crystals.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to create drug candidates with specific biological activities.
Industry: In the industrial sector, Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- can be used in the production of specialty chemicals, coatings, and adhesives. Its reactivity makes it suitable for creating materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- involves its interaction with molecular targets through its functional groups. The alkyne groups can participate in click chemistry reactions, forming stable triazole rings. The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization. These interactions enable the compound to exert its effects in various chemical and biological contexts.
Comparaison Avec Des Composés Similaires
1,2-Bis[2-(hexyloxy)ethoxy]benzene: Similar structure but with hexyloxy groups instead of propynyloxy groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains ethoxy groups instead of propynyloxy groups.
Benzene, (2-propenyloxy)-: Contains propenyloxy groups instead of propynyloxy groups.
Uniqueness: Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- is unique due to the presence of the propynyloxy groups, which impart distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for creating complex molecular architectures and exploring new chemical and biological functionalities.
Propriétés
Numéro CAS |
637752-26-2 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
1,2-bis(2-prop-2-ynoxyethoxy)benzene |
InChI |
InChI=1S/C16H18O4/c1-3-9-17-11-13-19-15-7-5-6-8-16(15)20-14-12-18-10-4-2/h1-2,5-8H,9-14H2 |
Clé InChI |
WOFCCMYDSHDZBO-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOC1=CC=CC=C1OCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
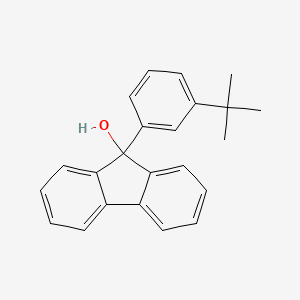
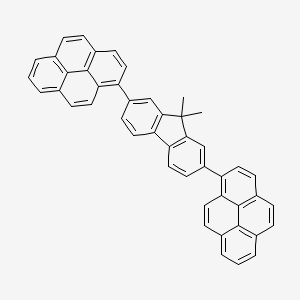
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
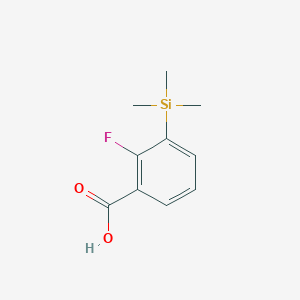
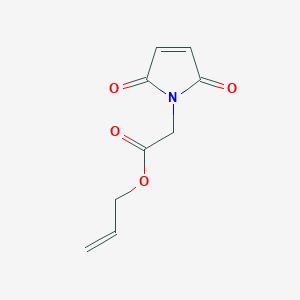
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
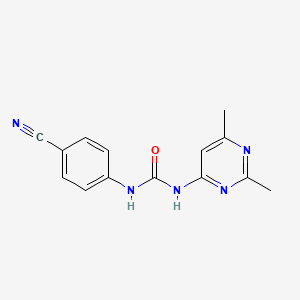
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
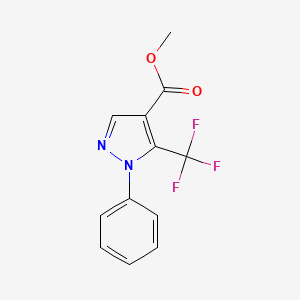
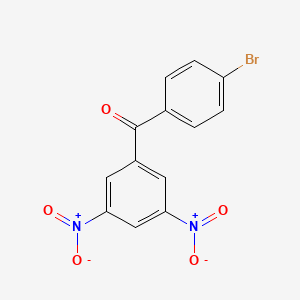
![5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B12579406.png)

